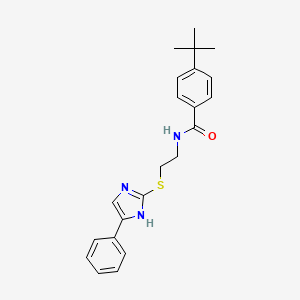
4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is also known as TAK-659 and is a selective inhibitor of spleen tyrosine kinase (SYK).
Mecanismo De Acción
The mechanism of action of 4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves the inhibition of SYK. SYK is a tyrosine kinase that is involved in various signaling pathways in the body, including those related to B-cell receptor signaling, Fc receptor signaling, and integrin signaling. By inhibiting SYK, the compound can block these signaling pathways and prevent the activation of immune cells, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide are primarily related to its inhibition of SYK. The compound has been found to reduce the activation of immune cells, including B-cells and T-cells, leading to a reduction in inflammation and immune responses. This makes it a potential therapeutic agent for various autoimmune diseases, cancer, and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide for lab experiments include its potent inhibitory effects on SYK, which makes it a useful tool for studying various signaling pathways in the body. However, the compound also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide. These include:
1. Further studies on the safety and efficacy of the compound in humans, including clinical trials.
2. Exploration of the compound's potential as a therapeutic agent for various autoimmune diseases, cancer, and inflammatory disorders.
3. Investigation of the compound's effects on other signaling pathways in the body, including those related to T-cell receptor signaling and cytokine signaling.
4. Development of more potent and selective inhibitors of SYK based on the structure of 4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide.
Conclusion:
In conclusion, 4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. The compound's potent inhibitory effects on SYK make it a potential therapeutic agent for various autoimmune diseases, cancer, and inflammatory disorders. However, further studies are needed to determine its safety and efficacy in humans and to explore its potential as a tool for studying various signaling pathways in the body.
Métodos De Síntesis
The synthesis of 4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves a series of chemical reactions. The starting materials for the synthesis include 5-phenyl-2-mercaptoimidazole, tert-butyl 4-aminobenzoate, and 2-bromoethyl tert-butyl carbonate. The reaction involves the coupling of these compounds using various reagents and catalysts, resulting in the formation of the final product.
Aplicaciones Científicas De Investigación
The scientific research application of 4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is primarily focused on its potential as a therapeutic agent for various diseases. The compound has been found to have potent inhibitory effects on SYK, which is a key player in various signaling pathways in the body. This makes it a promising candidate for the treatment of autoimmune diseases, cancer, and inflammatory disorders.
Propiedades
IUPAC Name |
4-tert-butyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-22(2,3)18-11-9-17(10-12-18)20(26)23-13-14-27-21-24-15-19(25-21)16-7-5-4-6-8-16/h4-12,15H,13-14H2,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCFBYCKQUYFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2857278.png)
![Methyl 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoate](/img/structure/B2857281.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2857282.png)
![Ethyl 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2857283.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2857285.png)
![6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2857286.png)

![6-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2857290.png)
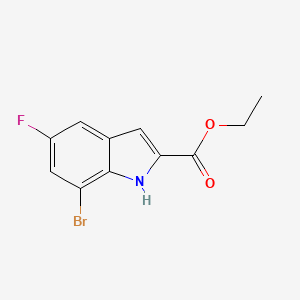
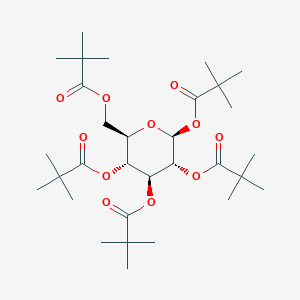
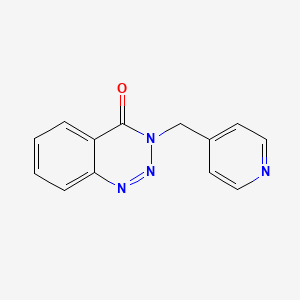
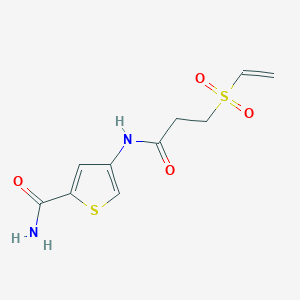
![N-[4-Hydroxy-3-[3-(methoxymethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2857300.png)